Methanone, (3-fluorophenyl)-1H-pyrrolo[2,3-b]pyridin-3-yl-
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Overview
Description
Methanone, (3-fluorophenyl)-1H-pyrrolo[2,3-b]pyridin-3-yl- is a complex organic compound that belongs to the class of heterocyclic compounds. It features a pyrrolo[2,3-b]pyridine core, which is a fused bicyclic structure containing both pyrrole and pyridine rings. The presence of a fluorophenyl group adds to its unique chemical properties, making it a compound of interest in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methanone, (3-fluorophenyl)-1H-pyrrolo[2,3-b]pyridin-3-yl- typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of 3-fluorobenzaldehyde with pyrrole derivatives in the presence of a suitable catalyst can lead to the formation of the desired compound .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow chemistry and the use of advanced catalytic systems can be employed to scale up the production process efficiently .
Chemical Reactions Analysis
Types of Reactions
Methanone, (3-fluorophenyl)-1H-pyrrolo[2,3-b]pyridin-3-yl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions are common, especially on the fluorophenyl ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous conditions.
Substitution: Halogenating agents like N-bromosuccinimide for bromination, or Grignard reagents for alkylation.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while substitution reactions can introduce various functional groups onto the aromatic ring .
Scientific Research Applications
Methanone, (3-fluorophenyl)-1H-pyrrolo[2,3-b]pyridin-3-yl- has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antiviral and anticancer properties.
Medicine: Explored as a candidate for drug development due to its unique structural features.
Industry: Utilized in the development of advanced materials and chemical sensors
Mechanism of Action
The mechanism of action of Methanone, (3-fluorophenyl)-1H-pyrrolo[2,3-b]pyridin-3-yl- involves its interaction with specific molecular targets. It may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
(3-fluorophenyl) (pyrrolidin-3-yl)methanone hydrochloride: Shares a similar core structure but with different substituents.
Riociguat: Contains a pyridine ring fused with other heterocycles and is used in medical applications.
Uniqueness
Methanone, (3-fluorophenyl)-1H-pyrrolo[2,3-b]pyridin-3-yl- stands out due to its specific combination of a fluorophenyl group with a pyrrolo[2,3-b]pyridine core. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications .
Properties
CAS No. |
858117-49-4 |
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Molecular Formula |
C14H9FN2O |
Molecular Weight |
240.23 g/mol |
IUPAC Name |
(3-fluorophenyl)-(1H-pyrrolo[2,3-b]pyridin-3-yl)methanone |
InChI |
InChI=1S/C14H9FN2O/c15-10-4-1-3-9(7-10)13(18)12-8-17-14-11(12)5-2-6-16-14/h1-8H,(H,16,17) |
InChI Key |
LRKYWHFOMSXHQX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)F)C(=O)C2=CNC3=C2C=CC=N3 |
Origin of Product |
United States |
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